1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
Description
This urea derivative features a 4-tert-butylphenyl group and a 1-phenyl-1H-tetrazol-5-ylmethyl substituent. Although direct crystallographic or bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., halogenated phenyl variants) offer insights into structure-property relationships .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-19(2,3)14-9-11-15(12-10-14)21-18(26)20-13-17-22-23-24-25(17)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOKBSZMIOPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This reaction forms the tetrazole moiety, which is a key component of the target compound.
Coupling with Phenyl Isocyanate: The synthesized tetrazole is then coupled with phenyl isocyanate to form the intermediate urea derivative.
Introduction of the tert-Butylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenyl or tetrazole groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical products. It is used in the synthesis of polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The tetrazole moiety is known to mimic certain biological ligands, allowing the compound to interfere with specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The aryl group (4-substituted phenyl) plays a critical role in modulating physicochemical and biological properties. Key analogs include:
*Estimated based on molecular formula.
Key Observations :
Variations in Tetrazole-Linked Substituents
The tetrazole ring is a common pharmacophore in medicinal chemistry. Analogs with alternative heterocycles or substitution patterns include:
- Piperidine-tetrazole hybrid (): Replaces the urea linker with a piperidine ring, introducing conformational rigidity. This structural change may alter solubility and target engagement .
- Triazolopyridine-linked urea (): Incorporates a triazolopyridine moiety, enhancing π-π stacking interactions but reducing hydrogen-bonding capacity compared to tetrazole .
Data Table: Structural and Functional Comparison
Research Implications and Challenges
- Crystallography : SHELX programs () could resolve the tert-butyl compound’s conformation, aiding in structure-based drug design .
- Bioactivity gaps : Targeted assays (e.g., enzyme inhibition, cytotoxicity) are needed to compare efficacy against halogenated analogs.
- Solubility optimization : The tert-butyl group may necessitate formulation adjustments (e.g., co-solvents) to mitigate poor aqueous solubility .
Biological Activity
1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a urea moiety linked to a phenyl group and a tetrazole ring. Its molecular formula is , and it exhibits significant lipophilicity due to the tert-butyl group, which may influence its biological interactions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of tetrazole derivatives against various fungal strains. In particular, compounds similar to this compound have shown promising results against Candida albicans. For instance:
- Mechanism : The tetrazole ring interacts with fungal cell membranes, leading to cell death through necrosis-like programmed cell death. This was evidenced by fluorescence imaging and flow cytometry studies that demonstrated mitochondrial damage and reduced adhesion to human epithelial cells .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the activation of caspases and modulation of mitochondrial pathways .
Case Study 1: Antifungal Efficacy
A study evaluated the efficacy of several tetrazole derivatives against Candida albicans. The most active derivatives exhibited a significant reduction in fungal viability at concentrations as low as 0.0313 µg/mL. The study concluded that these compounds could serve as potential antifungal agents with lower toxicity profiles compared to traditional antifungals .
Case Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values in the micromolar range. Mechanistic studies suggested that the compound activates apoptotic pathways, making it a candidate for further development in cancer therapeutics .
Pharmacological Profiles
| Activity | IC50/Effect | Mechanism |
|---|---|---|
| Antifungal | 0.0313 µg/mL | Necrosis-like programmed cell death |
| Anticancer (MCF-7) | Micromolar range | Activation of apoptotic pathways |
Toxicity Studies
Toxicity assessments using Galleria mellonella larvae indicated that the compound exhibited low toxicity levels at effective antifungal concentrations, suggesting a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
